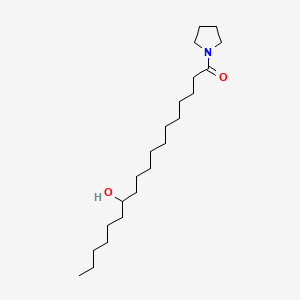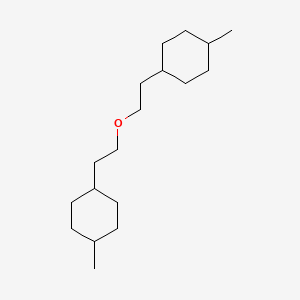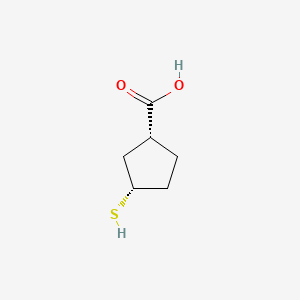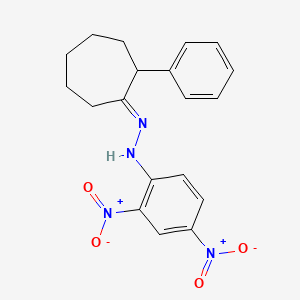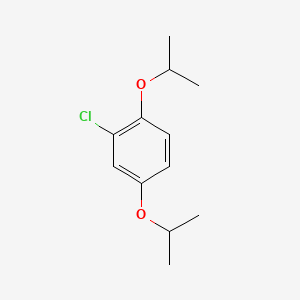
Benzene, 2-chloro-1,4-bis(1-methylethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1,4-bis(1-methylethoxy)benzene is an organic compound with the molecular formula C12H17ClO2. It is a derivative of benzene, where two hydrogen atoms on the benzene ring are substituted with a chlorine atom and two 1-methylethoxy groups. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,4-bis(1-methylethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with 1,4-dihydroxybenzene (hydroquinone).
Etherification: Hydroquinone undergoes etherification with isopropyl bromide in the presence of a base such as potassium carbonate to form 1,4-bis(1-methylethoxy)benzene.
Chlorination: The final step involves the chlorination of 1,4-bis(1-methylethoxy)benzene using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position of the benzene ring.
Industrial Production Methods
In industrial settings, the production of 2-Chloro-1,4-bis(1-methylethoxy)benzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions
2-Chloro-1,4-bis(1-methylethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylethoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the aromatic ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of dechlorinated or hydrogenated benzene derivatives.
科学研究应用
2-Chloro-1,4-bis(1-methylethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and as a precursor for various industrial processes.
作用机制
The mechanism of action of 2-Chloro-1,4-bis(1-methylethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and methylethoxy groups can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,4-Dichlorobenzene: Similar structure but with two chlorine atoms instead of methylethoxy groups.
1,4-Diethoxybenzene: Similar structure but with ethoxy groups instead of methylethoxy groups.
2-Chloro-1,4-dimethoxybenzene: Similar structure but with methoxy groups instead of methylethoxy groups.
Uniqueness
2-Chloro-1,4-bis(1-methylethoxy)benzene is unique due to the presence of both a chlorine atom and two bulky methylethoxy groups, which confer distinct chemical reactivity and physical properties. This combination allows for specific interactions and applications that are not possible with simpler benzene derivatives.
属性
CAS 编号 |
61886-39-3 |
|---|---|
分子式 |
C12H17ClO2 |
分子量 |
228.71 g/mol |
IUPAC 名称 |
2-chloro-1,4-di(propan-2-yloxy)benzene |
InChI |
InChI=1S/C12H17ClO2/c1-8(2)14-10-5-6-12(11(13)7-10)15-9(3)4/h5-9H,1-4H3 |
InChI 键 |
KHJPWDHXQSXQRM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC(=C(C=C1)OC(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



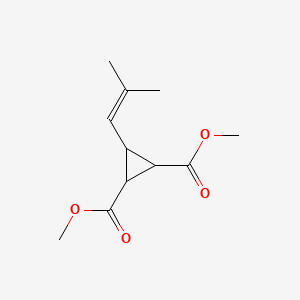
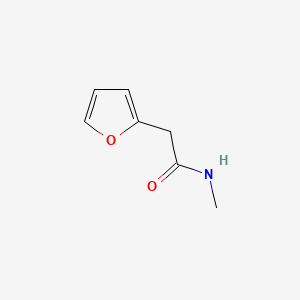

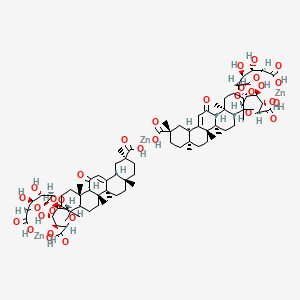
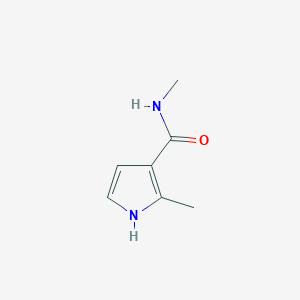


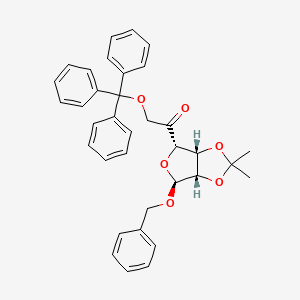
![1,1,3,3-Tetramethyl-6,7-diphenyl-5-oxa-8-thia-6-azaspiro[3.4]octan-2-one](/img/structure/B13809118.png)
